molecular formula C10H14N2O B8558299 6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine

6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine

Cat. No. B8558299
M. Wt: 178.23 g/mol
InChI Key: SMXAHIVKSAQNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methoxy-1,2,3,4-tetrahydro-8-quinolinylamine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H14N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h5-6,12H,2-4,11H2,1H3

InChI Key

SMXAHIVKSAQNPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)N)NCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-methoxy-8-nitroquinoline (20 g, 98 mmol) in methanol (200 ml) was hydrogenated over PtO2 (0.5 g) at 50 p.s.i. for 2.5 hours. The solution was treated with acetic acid (11.5 ml, 200 mmol) and PtO2 (0.5 g) and hydrogenated at 50 p.s.i. for 18 hours. The catalyst was removed by filtration and the solution evaporated in vacuo to give an oil. The residue was basified with 1 N-sodium hydroxide (200 ml) and the aqueous mixture extracted with diethyl ether (2×200 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give crude 8-amino-1,2,3,4-tetrahydro-6-methoxyquinoline as a red oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.